Ethyl 3-acetyl-4-aminobenzoate
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Overview
Description
Ethyl 3-acetyl-4-aminobenzoate is an organic compound that belongs to the class of aminobenzoates It is structurally characterized by an ethyl ester group attached to the benzoic acid core, with an acetyl group at the third position and an amino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetyl-4-aminobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to form ethyl 3-nitrobenzoate. This intermediate is then reduced to ethyl 3-aminobenzoate using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step involves acetylation of the amino group using acetic anhydride in the presence of a base like pyridine to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous-flow reactors. This method enhances the efficiency and scalability of the process by allowing precise control over reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-acetyl-4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Ethyl 3-carboxy-4-aminobenzoate.
Reduction: Ethyl 3-aminobenzoate.
Substitution: this compound.
Scientific Research Applications
Ethyl 3-acetyl-4-aminobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-acetyl-4-aminobenzoate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amino group can also participate in electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Ethyl 3-acetyl-4-aminobenzoate can be compared with other aminobenzoates such as:
Ethyl 4-aminobenzoate (Benzocaine): Used as a local anesthetic.
Ethyl 3-nitro-4-aminobenzoate: An intermediate in the synthesis of various pharmaceuticals.
Uniqueness: this compound is unique due to the presence of both an acetyl and an amino group on the benzoic acid core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-acetyl-4-aminobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)8-4-5-10(12)9(6-8)7(2)13/h4-6H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPFGDCAXVMSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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